Pentagastrin

Übersicht

Beschreibung

Pentagastrin is a potent, selective Cholecystokinin B (CCKB) receptor antagonist . It enhances gastric mucosal defense mechanisms against acid and protects the gastric mucosa from experimental injury .

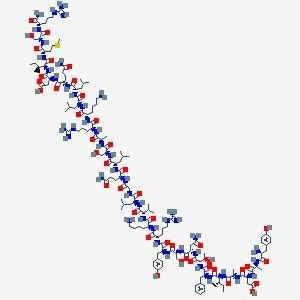

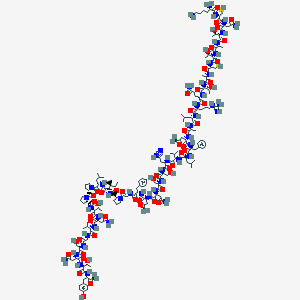

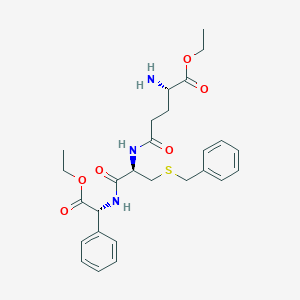

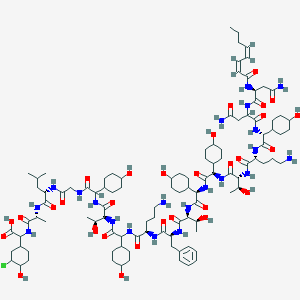

Synthesis Analysis

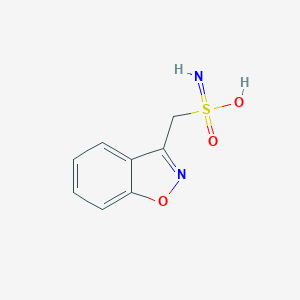

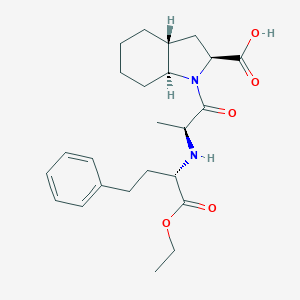

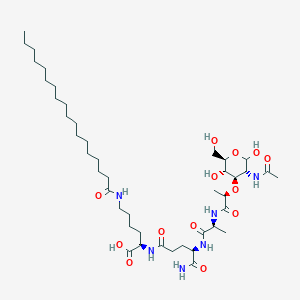

Pentagastrin is a more potent and highly reproducible stimulus that is practically free of the undesired side effects of histamine . The synthesis of prodrug 2 was performed using a palladium-catalyzed carbonylation of bromide 6, followed by a radical cyclisation to give the pharmacophoric unit 10, coupling of 10 to the DNA-binding subunit 15 and transformation of the resulting seco-drug 3b into the carbamate 2 via addition of a pentagastrin moiety .

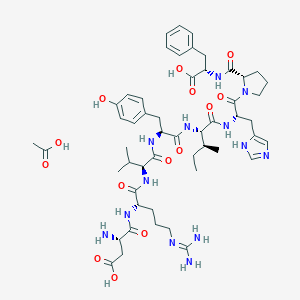

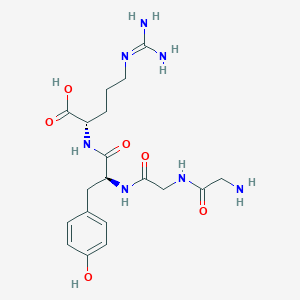

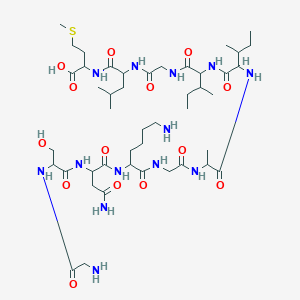

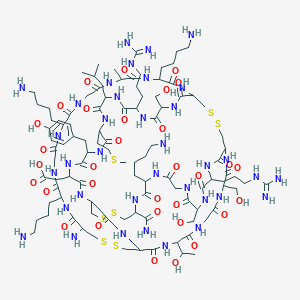

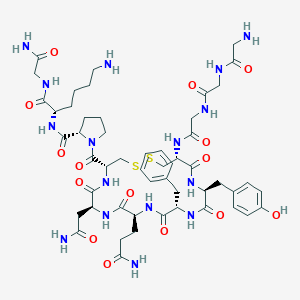

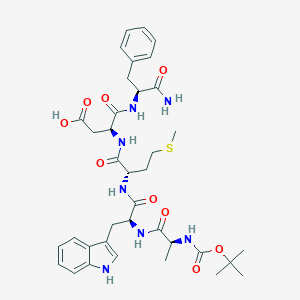

Molecular Structure Analysis

Pentagastrin is a gastrin-like molecule used as a diagnostic aid for the evaluation of gastric acid secretory function, gastric hypersecretion, and Zollinger-Ellison tumors .

Chemical Reactions Analysis

Pentagastrin has supplanted secretagogues such as histamine and betazole; meal stimulation, tubeless tests, and other tests of gastric secretion are no longer used clinically . Tests of gastric acid secretion have been used in the diagnosis of upper gastrointestinal lesions and to help select the type of surgical procedure for gastric and duodenal ulcers .

Physical And Chemical Properties Analysis

Pentagastrin has a molecular formula of C37H49N7O9S and a molecular weight of 767.9 g/mol . It is soluble in DMSO at 30 mg/mL .

Wissenschaftliche Forschungsanwendungen

-

Cancer Treatment

- Field : Oncology

- Application : Pentagastrin has been used in the synthesis of a novel carbamate prodrug designed for targeted prodrug monotherapy of cancers expressing cholecystokinin (CCK-B)/gastrin receptors .

- Method : The synthesis of the prodrug was performed using a palladium-catalyzed carbonylation of bromide, followed by a radical cyclisation to give the pharmacophoric unit, coupling of this unit to the DNA-binding subunit, and transformation of the resulting seco-drug into the carbamate via addition of a pentagastrin moiety .

- Results : The prodrug was designed as a detoxified analogue of the highly cytotoxic natural antibiotic duocarmycin SA for use in targeted prodrug monotherapy .

-

Antiviral Research

- Field : Virology

- Application : Pentagastrin has been predicted as a potential antiviral drug against African Swine Fever Viruses (ASFVs) .

- Method : The prediction was made using molecular docking and machine learning models .

- Results : The compound was observed to have an inhibitory effect on AsfvPolX activity .

-

Gastric Acid Secretory Function

- Field : Gastroenterology

- Application : Pentagastrin is used as a diagnostic aid for the evaluation of gastric acid secretory function .

- Method : Pentagastrin, being an analogue of natural gastrin, is believed to excite the oxyntic cells of the stomach to secrete to their maximum capacity .

- Results : It is effective in testing for anacidity (achlorhydria) in patients with suspected pernicious anemia, atrophic gastritis, or gastric carcinoma .

-

Gastric Hypersecretion

- Field : Gastroenterology

- Application : Pentagastrin is used as a diagnostic aid for the evaluation of gastric hypersecretion .

- Method : Pentagastrin stimulates the secretion of gastric acid, pepsin, and intrinsic factor .

- Results : It is effective in determining the reduction in acid output after operations for peptic ulcer, such as vagotomy or gastric resection .

-

Zollinger-Ellison Tumors

- Field : Endocrinology

- Application : Pentagastrin is used as a diagnostic aid for Zollinger-Ellison tumors .

- Method : Pentagastrin stimulates the secretion of gastric acid, pepsin, and intrinsic factor .

- Results : It is effective in diagnosing Zollinger-Ellison tumors, which are gastrin-secreting tumors that cause gastric acid hypersecretion .

-

Pentagastrin-Stimulated Calcitonin Test

- Field : Endocrinology

- Application : Pentagastrin is used in the pentagastrin-stimulated calcitonin test, a diagnostic test for medullary carcinoma of the thyroid (MTC) .

- Method : In these patients, injecting pentagastrin will cause calcitonin levels to rise significantly above the normal or basal range .

- Results : The test is useful in cases of suspected MTC that are not associated with elevated calcitonin .

-

Serotonin Elevation

- Field : Endocrinology

- Application : Pentagastrin is used as a stimulation test to elevate several hormones, such as serotonin . It provokes flushing and is useful in evaluating patients who describe flushing, but have normal or only marginally elevated biochemical markers for carcinoid syndrome .

- Method : The test involves the administration of Pentagastrin and monitoring the patient’s response .

- Results : The test can help in the diagnosis of carcinoid syndrome .

-

Detection of Meckel’s Diverticulum

- Field : Gastroenterology

- Application : Pentagastrin has been used to stimulate ectopic gastric mucosa for the detection of Meckel’s diverticulum by nuclear medicine .

- Method : The test involves the administration of Pentagastrin and the use of nuclear medicine imaging to detect the presence of ectopic gastric mucosa .

- Results : The test can help in the diagnosis of Meckel’s diverticulum .

-

Detection of Residual Parafollicular C-cells

- Field : Endocrinology

- Application : After a total thyroidectomy for medullary thyroid carcinoma, the pentagastrin-stimulated calcitonin release can be used to detect residual parafollicular C-cells .

- Method : The test involves the administration of Pentagastrin and monitoring the patient’s calcitonin levels .

- Results : The test can help in the detection of residual parafollicular C-cells after a total thyroidectomy for medullary thyroid carcinoma .

-

Stimulation Test for Serotonin Elevation

- Field : Endocrinology

- Application : Pentagastrin is used as a stimulation test to elevate several hormones, such as serotonin . It provokes flushing and is useful in evaluating patients who describe flushing, but have normal or only marginally elevated biochemical markers for carcinoid syndrome .

- Method : The test involves the administration of Pentagastrin and monitoring the patient’s response .

- Results : The test can help in the diagnosis of carcinoid syndrome .

-

Detection of Meckel’s Diverticulum

- Field : Gastroenterology

- Application : Pentagastrin has been used to stimulate ectopic gastric mucosa for the detection of Meckel’s diverticulum by nuclear medicine .

- Method : The test involves the administration of Pentagastrin and the use of nuclear medicine imaging to detect the presence of ectopic gastric mucosa .

- Results : The test can help in the diagnosis of Meckel’s diverticulum .

-

Detection of Residual Parafollicular C-cells

- Field : Endocrinology

- Application : After a total thyroidectomy for medullary thyroid carcinoma, the pentagastrin-stimulated calcitonin release can be used to detect residual parafollicular C-cells .

- Method : The test involves the administration of Pentagastrin and monitoring the patient’s calcitonin levels .

- Results : The test can help in the detection of residual parafollicular C-cells after a total thyroidectomy for medullary thyroid carcinoma .

Safety And Hazards

Pentagastrin is harmful if swallowed, in contact with skin or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not to eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

Zukünftige Richtungen

Pentagastrin is indicated as a diagnostic aid for evaluation of gastric acid secretory function. It is effective in testing for anacidity (achlorhydria) in patients with suspected pernicious anemia, atrophic gastritis, or gastric carcinoma . It is also used as a stimulation test to elevate several hormones, such as serotonin. It provokes flushing and is useful in evaluating patients who describe flushing, but have normal or only marginally elevated biochemical markers for carcinoid syndrome .

Eigenschaften

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H49N7O9S/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYNJQRKHLUJRU-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048992 | |

| Record name | Pentagastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN DIMETHYL FORMAMIDE & DIMETHYL SULFOXIDE; INSOL IN WATER, ETHANOL, ETHER, BENZENE | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism by which pentagastrin stimulates gastric acid, pepsin, and intrinsic factor secretion is unknown; however, since pentagastrin is an analogue of natural gastrin, it is believed that it excites the oxyntic cells of the stomach to secrete to their maximum capacity. Pentagastrin stimulates pancreatic secretion, especially when administered in large intramuscular doses. Pentagastrin also increases gastrointestinal motility by a direct effect on the intestinal smooth muscle. However, it delays gastric emptying time probably by stimulation of terminal antral contractions, which enhance retropulsion., MOST PROMINENT ACTION OF PENTAGASTRIN IS TO STIMULATE SECRETION OF GASTRIC ACID, PEPSIN, & INTRINSIC FACTOR OF CASTLE...STIMULATES PANCREATIC SECRETION, INHIBITS ABSORPTION OF WATER & ELECTROLYTES FROM ILEUM, CONTRACTS SMOOTH MUSCLE OF LOWER ESOPHAGEAL SPHINCTER & STOMACH (BUT DELAYS GASTRIC EMPTYING TIME)..., .../IT/ RELAXES SPHINCTER OF ODDI, INCR BLOOD FLOW IN GASTRIC MUCOSE, STIMULATES L-HISTIDINE DECARBOXYLASE ACTIVITY IN RAT GASTRIC MUCOSA, &, IN HIGH DOSES, STIMULATES VARIETY OF SMOOTH MUSCLES IN DIFFERENT SPECIES., IT ALSO MIMICS OR BLOCKS EFFECTS OF POLYPEPTIDES PANCREOZYMIN-CHOLECYSTOKININ, SECRETIN, CAERULIN, NATURALLY OCCURRING DECAPEPTIDE THAT, ALONG WITH PANCREOZYMIN-CHOLECYSTOKININ, SHARES COMMON C-TERMINAL HEPTAPEPTIDE RESIDUE WITH GASTRIN., PENTAGASTRIN ACTIVATES ADENYLATE CYCLASE IN GASTRIC MUCOSA..., PENTAGASTRIN INITIALLY PRODUCED MARKED ANTRAL ACTIVITY IN PHYSIOLOGICAL STRICTURE & SUBSEQUENT DELAY IN OVERALL RATE OF GASTRIC EMPTYING. FUNDAL MOTILITY WAS UNAFFECTED THOUGH REFLUX FROM ANTRUM OCCURRED. | |

| Record name | Pentagastrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Pentagastrin | |

Color/Form |

FINE, COLORLESS NEEDLE-SHAPED CRYSTALS FROM 2-ETHOXYETHANOL + WATER | |

CAS RN |

5534-95-2 | |

| Record name | Pentagastrin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentagastrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentagastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentagastrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAGASTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF0NX91490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

229-230 °C (DECOMP) | |

| Record name | Pentagastrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

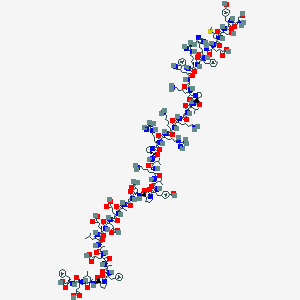

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.